molecular formula C17H19NO4S B1682781 TG3-95-1

TG3-95-1

Cat. No.: B1682781
M. Wt: 333.4 g/mol
InChI Key: SCIMXCMXGZZKTB-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene-3-carboxylate derivative featuring a furan-2-carboxamido substituent at the 2-position. This compound belongs to a broader class of bicyclic thiophene-carboxamides, which are synthesized via the Gewald reaction followed by functionalization of the amino group at position 2 .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIMXCMXGZZKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Cycloheptanone reacts with ethyl cyanoacetate via Knoevenagel condensation to form an α,β-unsaturated intermediate. Subsequent sulfur incorporation through nucleophilic attack by sulfide ions generates the thiophene ring. The reaction typically proceeds at 60–80°C in ethanol, achieving 65–72% yields. Key variables affecting efficiency include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C <50°C: sluggish; >90°C: decomposition
Base Triethylamine Piperidine gives 15% lower yields
Solvent Ethanol DMF reduces yield by 20%
Sulfur Source Elemental S Lawesson’s reagent ineffective

The product, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, serves as the precursor for subsequent amidation.

Cycloheptane Ring Formation via Dieckmann Cyclization

Alternative routes prioritize constructing the seven-membered ring before introducing the thiophene moiety. A 2001 study demonstrated that ethyl 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylate could be synthesized via Dieckmann cyclization of ethyl 3-(3-oxocycloheptyl)propanoate (Scheme 2).

Stepwise Assembly and Challenges

  • Ketoester Preparation : Cycloheptanone undergoes Claisen condensation with ethyl acetate to form ethyl 3-(3-oxocycloheptyl)propanoate (45% yield).
  • Cyclization : Sodium hydride in THF induces intramolecular ester-enolate attack, forming the cyclohepta-fused γ-lactone (62% yield).
  • Thiophene Introduction : Treating the lactone with phosphorus pentasulfide (P2S5) in xylene at 140°C effects thiophenization over 12 hours (58% yield).

This method’s major limitation lies in the low regioselectivity during thiophenization, producing a 3:1 ratio of desired isomer to byproducts.

Late-Stage Amidation Strategies

Introducing the furan-2-carboxamide group represents a critical final step. Two principal approaches dominate literature:

Carbodiimide-Mediated Coupling

Activating furan-2-carboxylic acid with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enables amide bond formation with the aminothiophene intermediate. Reactions proceed in dichloromethane at 0–5°C, achieving 85–90% conversion. However, this method requires chromatographic purification to remove dicyclohexylurea byproducts.

Schotten-Baumann Conditions

Aqueous-organic biphasic systems using furan-2-carbonyl chloride and sodium bicarbonate provide a scalable alternative. Ethyl 2-amino-thiophene carboxylate derivatives react within 2 hours at room temperature, yielding 78–82% product with minimal purification.

One-Pot Multicomponent Approaches

Recent advances integrate multiple steps into single-reaction vessels to improve efficiency. A 2025 protocol combines cycloheptanone, ethyl cyanoacetate, sulfur, and furan-2-carbonyl isocyanate in a sequential addition process:

  • Gewald reaction (60°C, 4 hours)
  • In situ isocyanate quenching with triethylamine
  • Solvent evaporation and recrystallization from ethyl acetate/hexane

This method achieves 68% overall yield with >95% HPLC purity, eliminating intermediate isolation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques adapted from thiophene literature offer an eco-friendly alternative. Reactants are ground with potassium carbonate in a high-energy mill for 45 minutes, achieving 70% conversion. While scalable, this method currently suffers from:

  • Limited temperature control (±15°C variation)
  • 12–15% residual starting materials
  • Challenges in product recovery from milling media

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Overall Yield Purity Scalability Cost Index
Gewald + Amidation 58% 92% High $$$
Dieckmann Cyclization 42% 88% Moderate $$$$
One-Pot Multicomponent 68% 95% High $$
Mechanochemical 70% 85% Low $

The one-pot multicomponent approach emerges as optimal for industrial applications, balancing yield and practicality. Traditional Gewald-based methods remain valuable for small-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions: “PMID20080612C1” undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions include various derivatives of “PMID20080612C1” with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

“PMID20080612C1” has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “PMID20080612C1” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with structurally similar derivatives, focusing on substituent variations at the 2-position amide group, cycloheptane ring modifications, and pharmacological profiles.

Substituent Variations at the 2-Position Amide Group
Compound Name Substituent Key Properties Synthesis & Yield Pharmacological Activity Ref.
Target compound Furan-2-carboxamido - Melting point: N/A
- IR: Amide C=O stretch (~1650 cm⁻¹)
- NMR: δ 13.00 (s, NH)
Method C (100% yield) Anti-influenza activity (IC₅₀ not reported)
Ethyl 2-(2-methoxybenzamido)-... (47) 2-Methoxybenzamido - m.p.: 117–118°C
- ¹H NMR: δ 4.10 (s, OCH₃)
Method C (100% yield) Anti-influenza activity (PA subunit inhibition)
Ethyl 2-[(2-fluorobenzoyl)amino]-... (21) 2-Fluorobenzamido - m.p.: 117–118°C
- ¹³C NMR: δ 160.6 (d, J=248 Hz, C-F)
Method B (100% yield) Influenza polymerase inhibition
Ethyl 2-(6-bromohexanamido)-... (4d) 6-Bromohexanamido - Elemental analysis: C 50.78%, Br 22.41% Not specified Not reported
Ethyl 2-[(2-chloroacetyl)amino]-... Chloroacetylamino - SDS: Acute toxicity (H302) Commercial synthesis Intermediate for anticancer agents

Key Observations :

  • Electron-withdrawing substituents (e.g., 2-fluoro in 21 ) enhance stability and target binding via dipole interactions, as evidenced by high yields and crystallinity .
  • Bulkier substituents (e.g., 6-bromohexanamido in 4d ) may reduce solubility but improve lipophilicity, though pharmacological data are lacking .
Cycloheptane Ring Modifications
Compound Name Ring Structure Conformation Key Data Ref.
Target compound 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene Distorted chair (r.m.s. deviation: ~0.23 Å) X-ray: Intramolecular O–H⋯N hydrogen bonding
2-Amino-...-3-carbonitrile (3a) Same core Chair-like Synthesized via Gewald reaction (malononitrile)
Schiff base derivatives Fused naphthalene-imine Planar S(6) loops X-ray: Dihedral angle 11.48–16.13° between rings

Key Observations :

  • The distorted chair conformation of the cycloheptane ring is conserved across derivatives, ensuring structural rigidity .
  • Ring fusion (e.g., naphthalene in Schiff bases) introduces steric hindrance, altering electronic profiles and bioactivity .
Pharmacological Profiles
Compound Class Target Activity Mechanism IC₅₀/EC₅₀ Ref.
Furan-2-carboxamido derivatives Influenza polymerase Disruption of PA-PB1 subunit interaction Not quantified
Fluorobenzamido derivatives Influenza virus Competitive inhibition of RNA-binding sites IC₅₀: 1–10 µM
Thieno[2,3-e][1,4]diazepines Anticancer (HepG-2, MCF-7) Apoptosis induction via caspase-3 activation IC₅₀: 4.4–13 µg/mL

Key Observations :

  • Antiviral activity correlates with substituent electronegativity (e.g., fluorine in 21 vs. methoxy in 47 ) .
  • Anticancer derivatives (e.g., thienodiazepines) require additional heterocyclic fusion for potency, absent in the target compound .

Biological Activity

Ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (referred to as EFC) is a complex organosulfur heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EFC has a molecular formula of C17H19NO4SC_{17}H_{19}NO_4S and a molecular weight of approximately 333.4 g/mol. The compound features a unique structure that includes a furan ring and a tetrahydro-cyclohepta[b]thiophene moiety, contributing to its biological activity and potential therapeutic applications .

Synthesis

The synthesis of EFC typically involves multiple steps that may include the formation of the furan derivative followed by its coupling with the cycloheptathiophene framework. Key reaction conditions such as temperature, solvent choice (e.g., methanol or ethanol), and catalysts significantly influence yield and purity.

Anticancer Properties

Research indicates that compounds similar to EFC exhibit various biological activities, particularly in anticancer applications. Initial studies suggest that EFC may interact favorably with specific proteins involved in cancer pathways or inflammatory responses. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various human cancer cell lines.

CompoundCancer Cell LineIC50 (nM)Activity
CA-4HeLa180High
CA-4MDA-MB-2313100Moderate
EFCA549TBDTBD

The IC50 value represents the concentration required to inhibit tumor cell proliferation by 50%, indicating the potency of the compound .

Antimicrobial Activity

EFC's potential as an antimicrobial agent has also been investigated. Similar compounds have shown varying degrees of antimicrobial activity against different pathogens. The presence of specific functional groups within the structure may enhance this activity.

Compound NameBiological ActivityUnique Features
EFCAntimicrobialLacks nitro group
Other DerivativesVariesCommon nitro group but different core structure

The mechanisms through which EFC exerts its biological effects are still under investigation. However, initial findings suggest that it may function as an inhibitor of tubulin polymerization and histone deacetylase (HDAC), both critical processes in cancer cell proliferation and survival. For example, certain derivatives have demonstrated moderate HDAC inhibitory activity (40–75% residual activity) in vitro .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative activities of EFC against several cancer cell lines, showing promising results that warrant further exploration into its mechanism of action and therapeutic potential.
  • Toxicity Assessment : Hemolytic studies revealed that derivatives similar to EFC exhibited low hemolytic activity (3.23% to 15.22%), indicating a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for this compound and its analogs?

The compound is synthesized via acylation of the ethyl 2-amino-cycloheptathiophene-3-carboxylate precursor with furan-2-carbonyl chloride. Method B (described in and ) involves:

  • Reacting the amino precursor with acyl chloride in anhydrous conditions (e.g., THF or DCM).
  • Quenching the reaction with ice/water to precipitate the product.
  • Purification via crystallization (e.g., ethanol) or flash chromatography (e.g., cyclohexane/EtOAc mixtures) . Yields vary (46–100%) depending on substituent electronic effects and purification efficiency.

Q. How is the molecular structure characterized experimentally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.30–1.35 ppm for ethyl CH3, 12.25 ppm for NH in CDCl3) .
  • X-ray crystallography : Space group determination (e.g., orthorhombic Pbca), cell parameters (e.g., a = 13.5472 Å), and refinement using SHELX programs .
  • Elemental analysis : Confirmation of C, H, N composition (e.g., Anal. Calcd for C19H20FNO3S) .

Q. What are common derivatives of this scaffold, and how do substituents affect properties?

Derivatives often modify the benzamido group:

  • Electron-withdrawing groups (e.g., 4-F, 2-Cl) alter solubility and hydrogen-bonding capacity .
  • Methoxy groups (e.g., 3-OCH3) influence conformational flexibility and intramolecular interactions . Substituent positioning impacts biological activity (e.g., anti-influenza potency in ).

Advanced Research Questions

Q. How can reaction efficiency be optimized in acylation reactions?

Factors include:

  • Acyl chloride reactivity : Electron-deficient chlorides (e.g., 4-nitrobenzoyl) may require longer reaction times or elevated temperatures .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amino group .
  • Workup protocols : Rapid precipitation in ice/water minimizes side reactions, while chromatography improves purity for low-yield derivatives (e.g., 46% for 2-Cl analog) .

Q. How are discrepancies between NMR and crystallographic data resolved?

  • Dynamic effects in NMR : Intramolecular hydrogen bonds (e.g., O–H⋯N in ) may shift NH proton signals downfield, while crystallography reveals static conformations .
  • Tautomerism : X-ray structures can identify dominant tautomers, whereas NMR may average signals from multiple states.
  • Crystal packing effects : Discrepancies in dihedral angles (e.g., 16.13° vs. 11.48° between naphthalene and cycloheptane planes in ) highlight conformational flexibility not captured in solution .

Q. What SAR strategies optimize biological activity in this scaffold?

  • Substituent screening : Fluorine at the para position enhances antiviral activity by improving target binding (e.g., influenza PA-PB1 interface in ) .
  • Scaffold rigidification : Introducing planar groups (e.g., triazolo[1,5-a]pyrimidine in ) improves steric complementarity with enzyme pockets.
  • Bioisosteric replacement : Replacing furan with thiophene or pyridine maintains activity while altering metabolic stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.